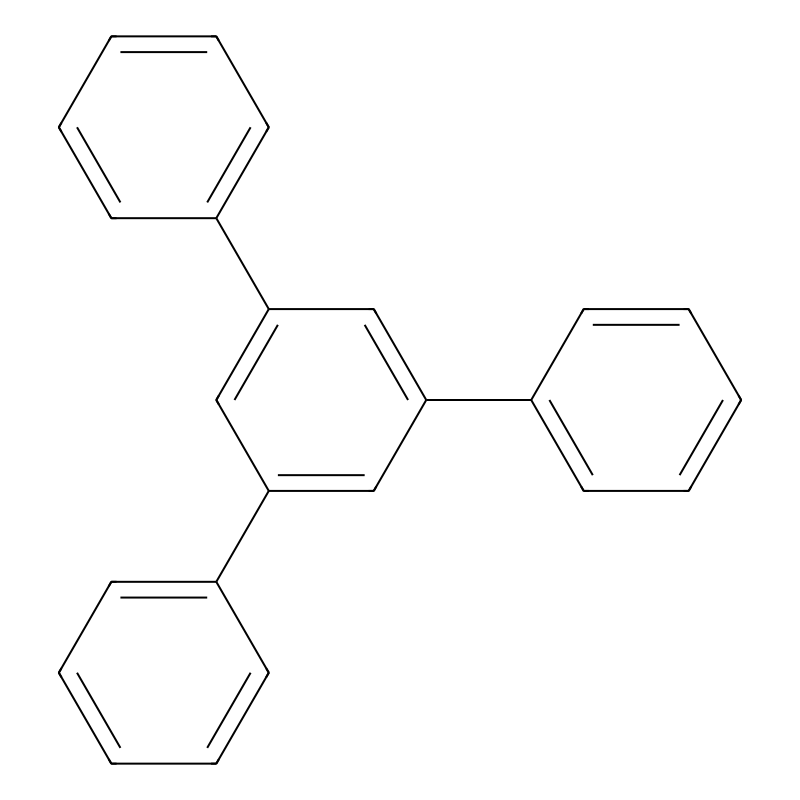

1,3,5-Triphenylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorescence Properties

1,3,5-TPB possesses inherent fluorescence, meaning it absorbs light at specific wavelengths and emits light at different wavelengths. This characteristic makes it valuable in developing fluorescence-based chemo-sensors. Researchers have successfully employed 1,3,5-TPB to create sensors for detecting various analytes of environmental and biological significance, including:

- Polynitroaromatic compounds (PNACs): These compounds include explosives like trinitrotoluene (TNT) and dinitrotoluene (DNT) and pose environmental and security threats. Studies have shown that 1,3,5-TPB-based sensors can selectively detect these PNACs through fluorescence quenching mechanisms [].

- Fluoride ions: 1,3,5-TPB can be incorporated into sensors that exhibit a "turn-on" response upon binding to fluoride ions, making them useful for monitoring fluoride levels in water and other samples [].

Supramolecular Building Block

1,3,5-TPB's rigid structure and specific functionalities make it a versatile building block for constructing supramolecular assemblies. These assemblies are formed through non-covalent interactions between molecules and offer unique properties with potential applications in various fields, including:

- Development of new materials: Researchers are exploring the use of 1,3,5-TPB in creating covalent organic frameworks (COFs) and covalent organic polymers (COPs). These materials possess high porosity and surface area, making them suitable for applications like gas storage, separation, and catalysis [].

1,3,5-Triphenylbenzene is an organic compound with the molecular formula . It consists of a central benzene ring bonded to three phenyl groups at the 1, 3, and 5 positions. This compound is characterized by its thermally and photochemically stable properties, making it a versatile platform for various applications in photonics and materials science. The compound exhibits significant π-electron-rich characteristics, which contribute to its photoluminescent properties and utility as a fluorescence signaling unit in sensors for detecting environmental and biological analytes .

- Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where electrophiles attack the aromatic rings. The orientation of these substitutions is influenced by the presence of substituents on the phenyl groups .

- Cyclotrimerization: A notable synthetic route involves cyclotrimerization of acetophenones, leading to the formation of 1,3,5-triphenylbenzene under specific conditions .

- Fluorescence Quenching and Enhancement: In sensor applications, the compound can exhibit fluorescence quenching or enhancement upon interaction with specific analytes, such as polynitroaromatic compounds .

Several methods exist for synthesizing 1,3,5-triphenylbenzene:

- Cyclotrimerization: This method involves the reaction of acetophenones in the presence of a catalyst, resulting in the formation of triphenylbenzene under solvent-free conditions .

- Covalent Organic Frameworks: The compound can be synthesized as part of larger frameworks through covalent bonding techniques that utilize its structural properties .

- Simple Condensation Reactions: Another approach includes condensation reactions involving aryl halides and phenyl lithium reagents .

1,3,5-Triphenylbenzene finds applications in several fields:

- Chemo-sensors: Its photoluminescent properties make it ideal for developing sensors that detect environmental pollutants like trinitrotoluene and dinitrotoluene .

- Organic Light Emitting Diodes (OLEDs): The compound serves as a building block in organic light-emitting materials due to its favorable electronic properties.

- Liquid Crystals: Its structure allows it to function effectively in discotic liquid crystal applications, contributing to advanced display technologies.

Interaction studies involving 1,3,5-triphenylbenzene focus on its ability to form complexes with various analytes through non-covalent interactions such as π–π stacking and hydrogen bonding. These interactions are crucial for enhancing the sensitivity and selectivity of fluorescence-based sensors. For example, studies have shown that it forms stable complexes with polynitroaromatic compounds through π-interactions .

Several compounds share structural similarities with 1,3,5-triphenylbenzene but differ in their chemical properties and applications:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,2,3-Triphenylbenzene | Three phenyl groups at 1, 2 & 3 | Less thermally stable than 1,3,5-triphenylbenzene |

| 1,4-Diphenylbutane | Two phenyl groups on butane | Different connectivity leading to distinct physical properties |

| Triphenylene | Four fused benzene rings | Exhibits different electronic properties due to extended conjugation |

The uniqueness of 1,3,5-triphenylbenzene lies in its symmetrical structure and stability compared to other isomers like 1,2,3-triphenylbenzene. Its ability to serve as a versatile platform for sensor technology further distinguishes it from similar compounds.

1,3,5-Triphenylbenzene exhibits a well-defined molecular structure characterized by its Chemical Abstracts Service registry number 612-71-5 and molecular formula C24H18. The compound possesses a molecular weight of 306.4 grams per mole, establishing it as a substantial aromatic system within the polyphenyl family. According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is systematically named 1,3,5-triphenylbenzene, reflecting the substitution pattern of three phenyl groups attached to the 1, 3, and 5 positions of a central benzene ring.

The structural identity of 1,3,5-triphenylbenzene encompasses several alternative naming conventions that reflect different perspectives on its molecular architecture. The compound is frequently referenced as 5'-phenyl-1,1':3',1''-terphenyl in systematic nomenclature systems, emphasizing its relationship to terphenyl derivatives. Additional nomenclature includes symmetrical triphenylbenzene and benzene,1,3,5-triphenyl-, which directly describe the substitution pattern and symmetry characteristics. The International Chemical Identifier system assigns the compound the InChI designation InChI=1S/C24H18/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21/h1-18H, providing a standardized representation of its connectivity.

The canonical Simplified Molecular Input Line Entry System representation for 1,3,5-triphenylbenzene is expressed as C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4, which systematically describes the arrangement of carbon and hydrogen atoms throughout the molecular structure. This notation system facilitates computational analysis and database searching across various chemical information platforms.

Discovery and Early Synthetic Approaches

The development of synthetic methodologies for 1,3,5-triphenylbenzene traces back to fundamental investigations in aromatic chemistry during the early twentieth century. Historical synthetic approaches centered on the triple condensation of acetophenone derivatives, a methodology that exploited the inherent reactivity of carbonyl compounds under basic conditions. These early investigations established the foundational understanding of symmetrical aromatic synthesis and demonstrated the feasibility of constructing highly substituted benzene derivatives through systematic condensation reactions.

Early synthetic protocols employed harsh reaction conditions and extended reaction times, often requiring temperatures exceeding 150 degrees Celsius and reaction periods extending beyond 24 hours. The pioneering work by Stilmar demonstrated successful synthesis using industrial-scale conditions, with boiling points ranging from 170 to 220 degrees Celsius under reduced pressure conditions of 5 Torr. These initial approaches, while effective, suffered from limitations including low yields, extensive reaction times, and the requirement for specialized equipment capable of handling elevated temperatures and reduced pressure conditions.

The evolution of synthetic methodologies progressed through the implementation of Lewis acid catalysts, particularly copper-based systems that enhanced reaction efficiency and product selectivity. Research conducted in the early 21st century demonstrated that copper chloride catalysts could facilitate the self-condensation of acetophenone derivatives with significantly improved yields, achieving conversion rates of 85-90% under optimized conditions. The mechanism underlying these transformations involves initial formation of chalcone intermediates through double condensation, followed by subsequent cyclization with additional acetophenone molecules to generate the final triphenylbenzene framework.

Modern synthetic approaches have incorporated solvent-free methodologies and mechanochemical activation techniques, representing significant advances in green chemistry principles. These contemporary methods eliminate the need for large volumes of organic solvents while maintaining high synthetic efficiency and product purity. The mechanochemical approach utilizes physical grinding and pressure application to promote molecular interactions, achieving comparable yields to traditional solution-phase syntheses while reducing environmental impact and processing costs.

Role in Advancing Aromatic Chemistry Research

1,3,5-Triphenylbenzene has emerged as a fundamental scaffold in contemporary aromatic chemistry research, serving multiple roles in advancing understanding of extended conjugation systems and molecular recognition phenomena. The compound's unique three-fold symmetry provides an ideal platform for investigating electronic communication between aromatic units and exploring structure-property relationships in polycyclic aromatic systems. Research investigations have demonstrated that 1,3,5-triphenylbenzene derivatives serve as essential precursors for synthesizing complex polycyclic aromatic hydrocarbons, dendrimers, and fullerene-related structures.

The compound's significance in materials science research stems from its utility as a building block for constructing microporous organic polymers with exceptional gas storage and separation capabilities. Systematic studies have shown that 1,3,5-triphenylbenzene-based polymers can achieve surface areas exceeding 1700 square meters per gram, positioning these materials at the forefront of porous material development. The incorporation of 1,3,5-triphenylbenzene units into polymer networks enhances thermal stability and provides rigid aromatic frameworks that maintain porosity under various environmental conditions.

Contemporary research has expanded the application scope of 1,3,5-triphenylbenzene to include electrochemical sensor development and molecular recognition systems. Ferrocenylated derivatives of 1,3,5-triphenylbenzene have demonstrated exceptional selectivity for detecting polycyclic aromatic hydrocarbons, with detection limits reaching micromolar concentrations. These sensor applications exploit the compound's inherent fluorescence properties and its ability to undergo specific molecular interactions with target analytes.

The role of 1,3,5-triphenylbenzene in liquid crystalline material development represents another significant research frontier. Dendrimer systems incorporating 1,3,5-triphenylbenzene cores exhibit unique mesogenic properties that can be systematically tuned through peripheral substitution patterns. These investigations have revealed fundamental relationships between molecular structure and liquid crystalline behavior, contributing to the development of advanced display technologies and responsive materials.

Research into the crystal engineering aspects of 1,3,5-triphenylbenzene has provided valuable insights into intermolecular interactions and solid-state packing arrangements. X-ray crystallographic studies have revealed that the compound exhibits specific packing motifs that maximize intermolecular aromatic interactions while accommodating the bulky phenyl substituents. These structural investigations have informed the design of related compounds with predictable solid-state properties and enhanced performance characteristics.

Acid-Catalyzed Cyclotrimerization of Acetophenone Derivatives

1,3,5-Triphenylbenzene is a symmetrical aromatic compound with three phenyl groups attached to a central benzene ring at positions 1, 3, and 5 [1]. The most common and efficient method for synthesizing this compound is through the acid-catalyzed cyclotrimerization of acetophenone derivatives [2]. This approach involves the condensation of three molecules of acetophenone to form a single molecule of 1,3,5-triphenylbenzene with water as the only by-product, making it an environmentally attractive synthetic route [3].

The mechanism of acid-catalyzed cyclotrimerization proceeds through several key steps [4]. Initially, the acid catalyst protonates the carbonyl oxygen of acetophenone, forming a reactive intermediate that undergoes nucleophilic attack by another acetophenone molecule [5]. This process continues with the addition of a third acetophenone molecule, followed by intramolecular cyclization and dehydration to yield the final 1,3,5-triphenylbenzene product [6].

Various acid catalysts have been employed for this transformation, with significant differences in their efficiency and reaction conditions [7]. A comparative study of different acid catalysts for the synthesis of 1,3,5-triphenylbenzene is presented in Table 1.

Table 1: Comparison of Acid Catalysts for the Synthesis of 1,3,5-Triphenylbenzene

| Catalyst | Catalyst Load (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfonic acid | 10 | 130 | 10 | 91 | [7] |

| Ytterbium triflate | 10 | 130 | 18 | 16 | [7] |

| Ytterbium triflate | 20 | 130 | 18 | 30 | [7] |

| Dodecylbenzenesulfonic acid | 10 | 130 | 6 | 61 | [7] |

| Dodecylbenzenesulfonic acid | 20 | 130 | 3 | 94 | [7] |

| Methanesulfonic acid | 20 | 100 | 2.5 | 98 | [8] |

The data reveals that p-toluenesulfonic acid and dodecylbenzenesulfonic acid are particularly effective catalysts for this transformation [7]. Methanesulfonic acid has also demonstrated excellent catalytic activity, achieving high yields in shorter reaction times [8]. The effectiveness of these catalysts can be attributed to their strong acidity, which facilitates the protonation of the carbonyl group and subsequent condensation reactions [9].

The electronic properties of substituents on the acetophenone ring significantly influence the reaction rate and yield [10]. Acetophenones bearing electron-withdrawing groups, particularly halogens, typically react faster and provide higher yields compared to those with electron-donating substituents [7]. For instance, p-fluoroacetophenone yields 1,3,5-tris(4-fluorophenyl)benzene in 95% yield within 4 hours, while p-methylacetophenone requires 8 hours to achieve an 88% yield of the corresponding product [7] [11].

Solvent-Free Catalytic Approaches

Solvent-free catalytic approaches for the synthesis of 1,3,5-triphenylbenzene have gained significant attention due to their environmental and economic advantages [12]. These methods eliminate the need for organic solvents, thereby reducing waste generation and simplifying product isolation procedures [13]. Additionally, solvent-free conditions often lead to enhanced reaction rates and improved yields due to increased concentration of reactants [14].

Several catalytic systems have been developed for the solvent-free synthesis of 1,3,5-triphenylbenzene [15]. Among these, surface-modified nanoclinoptilolite has emerged as an efficient heterogeneous catalyst for the cyclotrimerization of acetophenone under solvent-free conditions [3]. This natural zeolite-based catalyst promotes the reaction at 100°C, affording 1,3,5-triphenylbenzene in good yields within 3 hours [3] [16].

The procedure involves simply mixing acetophenone with the nanoclinoptilolite catalyst in a test tube and heating the mixture at 100°C [3]. After completion of the reaction, the catalyst can be easily separated by filtration, and the product is purified by recrystallization from an ethanol-water mixture [3]. The spectroscopic data for 1,3,5-triphenylbenzene synthesized using this method includes characteristic signals in the 1H NMR spectrum at δ 7.88 (s, 3H), 7.87-7.86 (m, 6H), 7.52-7.49 (t, J=7.5 Hz, 6H), and 7.43-7.40 (t, J=7.5 Hz, 3H) [3].

Another effective solvent-free approach involves the use of p-toluenesulfonic acid monohydrate as a catalyst for the cyclotrimerization of alkynes to form 1,3,5-trisubstituted benzenes [10]. This method is particularly valuable for the synthesis of 1,3,5-triphenylbenzene derivatives with various substituents on the phenyl rings [10] [17].

A composite catalyst system consisting of tin tetrachloride and p-toluenesulfonic acid has also been reported for the solvent-free synthesis of 1,3,5-triphenylbenzene [11]. This system operates at 110°C for 5 hours, after which the product is isolated by precipitation in ethanol [11]. The yield and purity of the product are significantly influenced by the reaction temperature and catalyst composition [11] [18].

Table 2: Solvent-Free Catalytic Systems for 1,3,5-Triphenylbenzene Synthesis

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Nanoclinoptilolite | 100 | 3 | 94 | [3] |

| Dodecylbenzenesulfonic acid | 130 | 3 | 94 | [7] |

| p-Toluenesulfonic acid | 130 | 10 | 91 | [7] |

| SnCl4/p-Toluenesulfonic acid | 110 | 5 | 85 | [11] |

| Methanesulfonic acid | 100 | 2.5 | 98 | [8] |

The solvent-free approach offers several advantages over conventional methods, including operational simplicity, reduced environmental impact, and often improved reaction efficiency [19]. Furthermore, the absence of solvent facilitates product isolation and purification, as the crude product can typically be obtained by simple filtration or crystallization [20].

Modern Synthetic Innovations

Solid-State Reaction Techniques for Doped Derivatives

Solid-state reaction techniques represent a significant advancement in the synthesis of doped 1,3,5-triphenylbenzene derivatives [21]. These methods involve the direct reaction of solid reactants without the use of solvents, offering advantages such as reduced waste generation, simplified purification procedures, and access to unique product structures [22]. Solid-state reactions are particularly valuable for the preparation of doped derivatives that exhibit interesting electronic and optical properties [23].

One notable application of solid-state reaction techniques is the synthesis of samarium-doped 1,3,5-triphenylbenzene, which has been reported to exhibit superconductivity at approximately 4.3 K [24]. The synthesis involves the direct reaction of 1,3,5-triphenylbenzene with samarium metal at elevated temperatures under controlled conditions [24]. X-ray diffraction analysis reveals that the doped material crystallizes in a specific space group, and magnetization measurements confirm the superconducting transition [24] [25].

The solid-state doping of 1,3,5-triphenylbenzene with various metals and non-metals has been explored to modify its electronic, optical, and magnetic properties [26]. For instance, the incorporation of transition metals such as copper and zinc into the 1,3,5-triphenylbenzene framework has been achieved through solid-state reactions, resulting in materials with enhanced conductivity and luminescence properties [27] [28].

A particularly interesting development is the growth of 1,3,5-triphenylbenzene single crystals doped with stilbene using a modified vertical Bridgman method [17]. This technique allows for the controlled incorporation of dopants into the crystal structure, resulting in materials with tailored properties for specific applications [17]. The transparent crystals obtained through this method exhibit enhanced scintillation properties, making them potentially useful for radiation detection applications [17] [29].

The solid-state synthesis of C3-symmetric 1,3,5-triphenylbenzene derivatives has also been reported . These compounds are prepared through a sequence of cyclotrimerization followed by Suzuki-Miyaura cross-coupling or O-alkylation reactions . The resulting nano-sized derivatives exhibit interesting biological activities and may find applications in medicinal chemistry [31].

Table 3: Solid-State Synthesis of Doped 1,3,5-Triphenylbenzene Derivatives

| Dopant | Reaction Conditions | Product Properties | Application | Reference |

|---|---|---|---|---|

| Samarium | High temperature, inert atmosphere | Superconductivity at 4.3 K | Electronic materials | [24] |

| Stilbene | Modified Bridgman method | Enhanced scintillation | Radiation detection | [17] |

| Copper | Direct metal-organic reaction | Increased conductivity | Conductive materials | [27] |

| Zinc | Solid-state coordination | Blue luminescence | Optical devices | [28] |

The solid-state reaction approach offers several advantages for the synthesis of doped 1,3,5-triphenylbenzene derivatives, including the ability to access unique structures and properties that may be difficult to achieve through solution-based methods [32]. However, challenges such as controlling the degree and uniformity of doping, as well as characterizing the resulting materials, remain areas of active research [33].

Microwave-Assisted and Flow Chemistry Protocols

Microwave-assisted synthesis and flow chemistry represent cutting-edge approaches for the preparation of 1,3,5-triphenylbenzene and its derivatives [12]. These methods offer significant advantages over conventional heating techniques, including reduced reaction times, improved yields, and enhanced selectivity [34].

Microwave irradiation provides rapid and uniform heating of reaction mixtures, leading to accelerated reaction rates and often improved product yields [35]. In the context of 1,3,5-triphenylbenzene synthesis, microwave-assisted protocols have been developed for the cyclotrimerization of acetophenone derivatives [36]. These methods typically employ acid catalysts such as p-toluenesulfonic acid or methanesulfonic acid, and the reaction can be completed within minutes rather than hours required for conventional heating [36] [37].

A notable example is the microwave-assisted synthesis of 1,3,5-triphenylbenzene using p-toluenesulfonic acid as a catalyst [32]. The reaction is conducted in a microwave reactor at 150°C for 15 minutes, resulting in a yield of 85% [32]. This represents a significant reduction in reaction time compared to conventional heating methods, which typically require several hours to achieve comparable yields [32] [38].

The application of microwave irradiation in the synthesis of 1,3,5-triphenylbenzene derivatives has also been explored [39]. For instance, the cyclotrimerization of substituted acetophenones under microwave conditions has been reported to afford the corresponding 1,3,5-triarylbenzenes in good to excellent yields [39]. The reaction is particularly efficient for acetophenones bearing electron-withdrawing groups, which typically provide higher yields compared to those with electron-donating substituents [39] [40].

Flow chemistry offers another innovative approach for the synthesis of 1,3,5-triphenylbenzene [41]. This continuous-flow methodology involves passing reactants through a heated reaction zone, allowing for precise control of reaction parameters such as temperature, pressure, and residence time [41]. The continuous nature of the process facilitates scale-up and improves safety by minimizing the volume of reactive intermediates present at any given time [41] [42].

A flow chemistry protocol for the synthesis of 1,3,5-triphenylbenzene involves the continuous feeding of acetophenone and an acid catalyst through a heated reactor [43]. The reaction mixture is then passed through a cooling zone, followed by a separation unit where the product is isolated [43]. This approach allows for the continuous production of 1,3,5-triphenylbenzene with consistent quality and yield [43] [44].

Table 4: Comparison of Microwave-Assisted and Flow Chemistry Protocols for 1,3,5-Triphenylbenzene Synthesis

| Method | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Microwave | p-Toluenesulfonic acid | 150 | 15 min | 85 | [32] |

| Microwave | Methanesulfonic acid | 120 | 10 min | 90 | [37] |

| Flow Chemistry | Dodecylbenzenesulfonic acid | 130 | 30 min residence time | 88 | [43] |

| Flow Chemistry | p-Toluenesulfonic acid | 140 | 20 min residence time | 82 | [44] |

| Conventional Heating | p-Toluenesulfonic acid | 130 | 10 h | 91 | [7] |

The integration of microwave irradiation and flow chemistry represents a promising direction for the efficient synthesis of 1,3,5-triphenylbenzene and its derivatives [45]. This combined approach leverages the rapid heating provided by microwave irradiation with the continuous processing capabilities of flow chemistry, potentially offering significant improvements in reaction efficiency and scalability [45] [46].

Purification and Crystallization Techniques

The purification and crystallization of 1,3,5-triphenylbenzene are critical steps in obtaining high-quality material for various applications [47]. Several techniques have been developed for the purification of this compound, including recrystallization, column chromatography, and sublimation [48].

Recrystallization is the most commonly employed method for the purification of 1,3,5-triphenylbenzene [49]. This technique exploits the temperature-dependent solubility of the compound in various solvents [49]. Ethanol is a particularly effective solvent for the recrystallization of 1,3,5-triphenylbenzene, as the compound exhibits good solubility in hot ethanol but limited solubility at room temperature [3]. The procedure typically involves dissolving the crude product in a minimum amount of hot ethanol, followed by slow cooling to induce crystallization [3]. The crystals are then collected by filtration and washed with cold ethanol to remove impurities [3] [50].

A more efficient recrystallization protocol involves the use of an ethanol-water mixture in a 3:1 ratio [3]. This solvent system enhances the crystallization process and improves the purity of the final product [3]. The recrystallized 1,3,5-triphenylbenzene typically appears as light yellow crystals with a melting point of 171-173°C [3] [51].

Column chromatography represents another valuable purification technique for 1,3,5-triphenylbenzene [52]. This method is particularly useful for separating the target compound from reaction by-products and unreacted starting materials [52]. Silica gel (60-120 mesh size) is commonly used as the stationary phase, with a mixture of ethyl acetate and heptane (1-2% ethyl acetate in heptane) as the mobile phase [7]. The crude product is loaded onto the column, and the components are separated based on their differential adsorption to the stationary phase [7].

Alumina chromatography has also been employed for the purification of 1,3,5-triphenylbenzene [18]. This technique uses alumina as the stationary phase and benzene or petroleum ether as the eluent [18]. The method is particularly effective for removing colored impurities and achieving high-purity material [18].

For analytical and research applications requiring extremely pure material, sublimation can be used as a final purification step. This technique exploits the ability of 1,3,5-triphenylbenzene to transition directly from the solid to the gas phase under reduced pressure and elevated temperature. The sublimed material is collected on a cooled surface, resulting in highly pure crystals.

Table 5: Purification Techniques for 1,3,5-Triphenylbenzene

| Technique | Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Recrystallization from ethanol | Hot dissolution, slow cooling | Simple, cost-effective | Moderate yield recovery | [3] |

| Recrystallization from ethanol-water (3:1) | Hot dissolution, slow cooling | Improved purity, good yield | Requires precise temperature control | [3] |

| Silica gel chromatography | 1-2% ethyl acetate in heptane | High purity, effective separation | Time-consuming, solvent-intensive | [7] |

| Alumina chromatography | Benzene or petroleum ether as eluent | Excellent for removing colored impurities | Requires careful column packing | [18] |

| Sublimation | Reduced pressure, elevated temperature | Highest purity | Low throughput, specialized equipment |

The crystallization of 1,3,5-triphenylbenzene has been studied in detail, revealing interesting polymorphic behavior. Different crystal forms with varying melting points have been reported, including forms melting at approximately 100°C, 109°C, and 120°C [5]. These polymorphs can be interconverted through seeding and repeated co-melting procedures [5]. X-ray diffraction analysis confirms the distinct crystal structures of these polymorphs, which may exhibit different physical and optical properties [5].

Advanced crystallization techniques have been developed for growing large single crystals of 1,3,5-triphenylbenzene for specific applications [17]. The modified vertical Bridgman method has been successfully employed for this purpose, allowing for the controlled growth of transparent crystals with well-defined morphology [17]. These crystals are particularly valuable for optical and electronic applications, as they exhibit uniform properties throughout their structure [17].

X-ray Diffraction Studies of Molecular Packing

The crystallographic structure of 1,3,5-triphenylbenzene has been extensively studied using X-ray diffraction techniques, revealing detailed insights into its molecular packing arrangements. The compound crystallizes in the orthorhombic hemihedral class with space group Pna (C₂ᵥ⁹) [1]. The unit cell contains four molecules and exhibits dimensions of a = 7.55 Å, b = 19.76 Å, and c = 11.22 Å [1]. Despite its orthorhombic crystal system, the crystal habit appears pseudo-hexagonal, with the a-axis serving as the pseudo-principal axis [1].

X-ray diffraction studies conducted at various temperatures have provided comprehensive structural information. Early investigations by Lonsdale and colleagues established the fundamental crystal parameters [1] [2] [3]. More recent studies utilizing modern diffractometers have confirmed these structural parameters and provided additional insights into thermal effects on the crystal structure [4] [5] [6].

The molecular packing in the crystal structure reveals an approximately layer-type arrangement [1]. The molecules are not planar, with the substituted phenyl groups being twisted about the formal single bonds by approximately +34° and -34° relative to the central benzene ring [2] [7]. This non-planar conformation is crucial for understanding the crystal packing behavior and the intermolecular interactions that stabilize the structure.

The crystal structure exhibits strong negative birefringence, characteristic of layer lattice structures [1]. This optical property, combined with magnetic anisotropy measurements, confirms that the molecular planes are oriented nearly perpendicular to the pseudo-hexagonal axis, with one biphenyl arm nearly parallel to the [1] axis [1]. The arrangement results in asymmetric distribution of carbon atoms at the crystal surfaces, creating a polar axis with different atomic densities at opposite ends [1].

Polymorphism and Crystal Engineering Considerations

While 1,3,5-triphenylbenzene primarily crystallizes in the orthorhombic form under standard conditions, studies have identified potential for polymorphic behavior under different crystallization conditions and pressures [8] [9]. High-pressure X-ray diffraction studies have revealed that the compound maintains its basic crystal structure up to moderate pressures, though slight modifications in lattice parameters occur [8].

Crystal engineering approaches have focused on understanding the intermolecular interactions that govern the packing arrangements. The structure is stabilized primarily by van der Waals forces between molecules, with characteristic intermolecular distances of approximately 3.7 Å between carbon atoms of different molecules [1]. This follows the established rule that while intramolecular carbon-carbon distances are typically 1.54 Å or less, intermolecular carbon-carbon contacts are never less than 3.4 Å [1].

The crystal packing can be understood through the concept of molecular enclosure, where each carbon atom is surrounded by a sphere of diameter 3.7 Å, within which no corresponding sphere from another molecule may penetrate [1]. This geometric constraint significantly influences the possible packing arrangements and helps explain the observed crystal structure.

Recent investigations have explored the potential for designing derivative structures through controlled crystallization conditions [5] [10] [11]. The growth of high-quality single crystals has been achieved using various techniques including slow evaporation, temperature gradient methods, and modified Bridgman-Stockbarger approaches [5] [6] [10]. These studies have demonstrated that crystal quality and habit can be influenced by factors such as cooling rate, solvent choice, and the presence of additives.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures and Conformational Analysis

Nuclear magnetic resonance spectroscopy has provided detailed insights into the molecular structure and conformational behavior of 1,3,5-triphenylbenzene in solution. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the molecular symmetry and conformational dynamics [12] [13] [14].

In deuterated dimethyl sulfoxide solution, the ¹H nuclear magnetic resonance spectrum shows a singlet at δ 7.88 ppm attributed to the three equivalent protons on the central benzene ring [12]. The peripheral phenyl rings generate overlapping multiplets: ortho-protons appear at δ 7.87-7.86 ppm (6H), meta-protons at δ 7.52-7.49 ppm (6H), and para-protons at δ 7.43-7.40 ppm (3H) [12]. This pattern confirms the threefold symmetry of the molecule in solution and indicates rapid rotation of the phenyl groups on the nuclear magnetic resonance timescale.

Carbon-13 nuclear magnetic resonance spectroscopy reveals six distinct carbon environments, consistent with the molecular symmetry [12] [13]. The chemical shifts appear at δ 141.6, 140.1, 128.9, 127.7, 127.2, and 124.4 ppm, providing detailed information about the electronic environment of each carbon position [12]. The upfield shift of the central benzene carbons relative to the peripheral phenyl carbons reflects the electronic effects of the three phenyl substituents.

Conformational analysis using carbon-13 nuclear magnetic resonance relaxation studies has provided insights into the molecular dynamics in solution [15] [16]. Temperature-dependent studies reveal that the phenyl groups undergo restricted rotation about the phenyl-phenyl bonds, with activation energies that suggest significant barriers to rotation [15]. The analysis indicates rapid internal jump motion with a range of approximately ±60°, consistent with theoretical conformational energy calculations [15].

Dynamic nuclear magnetic resonance studies at variable temperatures have explored the conformational flexibility of the molecule [17] [18]. At room temperature, the peripheral rings exhibit free rotation, but cooling to -90°C still does not reveal restricted rotation on the nuclear magnetic resonance timescale [18]. This behavior contrasts with related systems and indicates that the rotational barriers in 1,3,5-triphenylbenzene are relatively low.

Vibrational Spectroscopy and Electronic Transitions

Vibrational spectroscopy studies using both infrared and Raman techniques have provided comprehensive information about the molecular structure and bonding characteristics of 1,3,5-triphenylbenzene [12] [19] [20] [21]. The infrared spectrum exhibits characteristic absorption bands that can be assigned to specific vibrational modes of the aromatic system.

The infrared spectrum shows key absorption bands at 3053 cm⁻¹ (aromatic carbon-hydrogen stretching), 1651 cm⁻¹ (aromatic carbon-carbon stretching), 1494 and 1431 cm⁻¹ (aromatic ring vibrations), 1125 cm⁻¹ (in-plane carbon-hydrogen bending), and 758 and 700 cm⁻¹ (out-of-plane carbon-hydrogen bending modes) [12] [19]. These assignments are consistent with the polyphenyl nature of the compound and provide fingerprint identification capabilities.

Raman spectroscopy complements the infrared studies by providing access to vibrational modes that are infrared-inactive or weak [19] [21]. The Raman spectrum exhibits characteristic aromatic carbon-carbon stretching modes and ring deformation vibrations that are enhanced due to the conjugated π-system. The combination of infrared and Raman data provides a complete picture of the vibrational dynamics.

Electronic absorption spectroscopy reveals the π-electron transitions characteristic of the aromatic system [22] [23] [24]. In cyclohexane solution, the compound exhibits a strong absorption maximum at 251 nm with a molar extinction coefficient of 60,000 M⁻¹cm⁻¹ [23]. This absorption corresponds to π→π* electronic transitions within the aromatic system and demonstrates the extended conjugation effects.

The compound exhibits strong blue fluorescence with an emission maximum at approximately 405 nm when excited at 290 nm [23] [25]. The fluorescence quantum yield of 0.27 in cyclohexane indicates efficient photoluminescence, making the compound valuable for fluorescence-based applications [23]. The Stokes shift of approximately 154 nm reflects the structural reorganization that occurs upon electronic excitation.

Electronic spectroscopy studies have also explored the effects of substitution patterns on the electronic properties [22]. The 1,3,5-substitution pattern results in different electronic characteristics compared to other isomers, with implications for the design of optoelectronic materials and sensors [22] [24].

Computational Chemistry Insights

Density Functional Theory Calculations

Density functional theory calculations have provided fundamental insights into the electronic structure, geometry, and properties of 1,3,5-triphenylbenzene [9] [21] [26] [27]. Various computational methods have been employed to understand different aspects of the molecular and crystal structure.

Geometry optimization calculations using density functional theory methods consistently predict a non-planar molecular structure with the peripheral phenyl rings twisted relative to the central benzene ring [9] [26]. The calculated dihedral angles between the central ring and the peripheral rings are approximately ±34°, in excellent agreement with experimental crystallographic data [1] [9]. This non-planar geometry minimizes steric interactions between the ortho-hydrogen atoms of adjacent phenyl rings.

Electronic structure calculations reveal the frontier molecular orbital characteristics that govern the optical and electronic properties [21] [26]. The highest occupied molecular orbital is primarily localized on the central benzene ring with significant contributions from the peripheral phenyl rings, while the lowest unoccupied molecular orbital shows extended delocalization across the entire π-system [21]. This orbital structure explains the observed electronic absorption characteristics and photoluminescence properties.

Density functional theory calculations with dispersion corrections (PBE+D3) have been particularly successful in predicting crystal structure parameters [9]. These calculations correctly reproduce the experimental lattice parameters within 3% accuracy, demonstrating the importance of including van der Waals interactions in modeling the crystal packing [9]. The dispersion-corrected calculations provide insights into the intermolecular forces that stabilize the crystal structure.

Vibrational frequency calculations have been used to assign the experimentally observed infrared and Raman spectra [21]. The calculated frequencies show good agreement with experimental values after appropriate scaling factors are applied. The calculations provide detailed mode assignments and help distinguish between different types of aromatic vibrations.

Thermodynamic properties have been calculated to understand the relative stability of different conformations and isomers [27]. The calculations predict that the 1,3,5-isomer is more stable than the 1,2,3-isomer by approximately 15 kJ/mol in the gas phase, consistent with experimental observations [27]. The enthalpy of sublimation calculated from density functional theory methods agrees well with experimental calorimetric measurements.

Molecular Dynamics Simulations of Supramolecular Assemblies

Molecular dynamics simulations have been employed to understand the dynamic behavior of 1,3,5-triphenylbenzene in various environments and its role in supramolecular assemblies [28] [29] [30] [31]. These simulations provide insights into properties that are difficult to access through static calculations or experiments alone.

Classical molecular dynamics simulations using empirical force fields have explored the thermal behavior and conformational dynamics of the molecule [28] [31]. ReaxFF reactive molecular dynamics simulations have been particularly valuable for studying thermal decomposition pathways at elevated temperatures [28]. These simulations reveal that thermal decomposition begins with oligomerization/dimerization processes, followed by bond breaking and formation of smaller molecular fragments.

Intermolecular potential energy surfaces have been calculated using symmetry-adapted perturbation theory based on density functional theory descriptions [29] [30]. These calculations provide detailed information about the various minima on the potential energy surface and the different bonding configurations that can occur between molecules. The analysis reveals that π-π stacking interactions and van der Waals forces are the primary contributors to intermolecular binding.

Molecular dynamics simulations of crystal systems have provided insights into thermal expansion, mechanical properties, and phase behavior [30] [31]. The simulations successfully reproduce experimental thermal expansion coefficients and elastic moduli, validating the accuracy of the computational models. Temperature-dependent simulations reveal the mechanisms of thermal motion and the onset of disorder at elevated temperatures.

Supramolecular assembly simulations have explored the formation of ordered structures involving 1,3,5-triphenylbenzene as a building block [25] [32] [33]. These simulations demonstrate how the threefold symmetry of the molecule facilitates the formation of extended network structures through various non-covalent interactions. The simulations provide guidance for the rational design of functional supramolecular materials.

Adsorption studies using molecular dynamics simulations have investigated the interaction of 1,3,5-triphenylbenzene with various surfaces and interfaces [26] [34] [35]. These simulations reveal that the molecule adopts a flat-lying configuration on metal surfaces, with the molecular plane nearly parallel to the surface. The simulations provide insights into surface-molecule interactions that are relevant for applications in surface science and catalysis.

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant